![molecular formula C22H19ClN6O2 B2970036 8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921538-06-9](/img/structure/B2970036.png)

8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

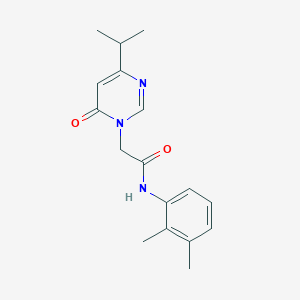

Description

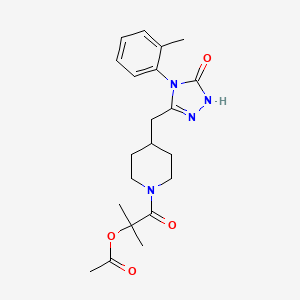

1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in recent years . For example, Zhurilo et al. proposed two methods for the synthesis of ribavirin analogs by replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific structure of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. Generally, they are characterized by the presence of two signals for C=O groups in their IR absorption spectra .Scientific Research Applications

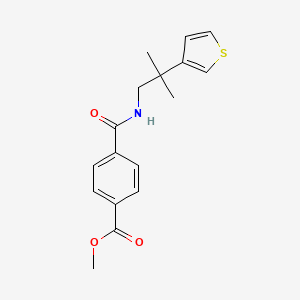

Oxidizing Agents and Chemical Synthesis

- Oxidizing Agents: Compounds similar to the one have been used as effective oxidizing agents. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized for the oxidation of pyrazolines to pyrazoles under mild conditions, showcasing its potential in chemical synthesis processes (Zolfigol et al., 2006).

Antitumor and Biological Activities

- Antitumor Activities: Some purine derivatives, including those related to triazino and triazolopurines, have been synthesized and evaluated for their antitumor activities. These compounds offer a glimpse into the potential biomedical applications of similar chemical structures (Ueda et al., 1987).

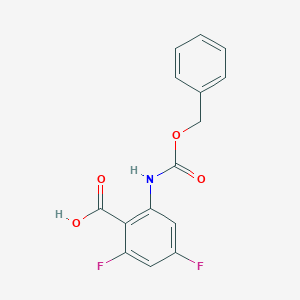

Antifungal and Physicochemical Properties

- Antifungal Properties: A novel potential antifungal compound within the 1,2,4-triazole class has shown poor solubility in buffer solutions and hexane, with better solubility in alcohols, indicating its pharmacologically relevant physicochemical properties (Volkova et al., 2020).

Polymer Chemistry

- Polymer Modification: Triazolinediones, including those with phenyl and chlorophenyl substituents, have been utilized in the modification of polymers through electrophilic aromatic substitution, indicating their relevance in materials science and polymer chemistry (Kuhrau & Stadler, 1990).

Anticancer Agents

- Anticancer Agents: Research on fused triazolopurine derivatives has shown promising anti-proliferative activity against human cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Sucharitha et al., 2021).

Mechanism of Action

Target of Action

1,2,4-Triazoles are heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The mode of action of 1,2,4-triazoles depends on their specific structure and the enzymes or receptors they interact with. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

The specific biochemical pathways affected by 1,2,4-triazoles depend on their targets. They can influence a wide range of pathways due to their ability to interact with various enzymes and receptors .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. These properties are influenced by factors such as the compound’s specific structure and the route of administration .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles can include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,2,4-triazoles .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-(2-chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-8-4-3-5-9-14)21-25-24-18(29(19)21)15-10-6-7-11-16(15)23/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMIVPKNCIOBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2969957.png)

![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)

![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)

![N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2969967.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol](/img/structure/B2969968.png)